molecular formula C21H24N4O6S B11023771 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Cat. No.: B11023771
M. Wt: 460.5 g/mol
InChI Key: COXJUHGEQTUQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a 6,7-dimethoxy-substituted 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a 4-sulfamoylphenethyl group.

Properties

Molecular Formula

C21H24N4O6S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

InChI

InChI=1S/C21H24N4O6S/c1-30-18-11-16-17(12-19(18)31-2)24-13-25(21(16)27)10-8-20(26)23-9-7-14-3-5-15(6-4-14)32(22,28)29/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)(H2,22,28,29)

InChI Key

COXJUHGEQTUQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4,5-dimethoxybenzoic Acid

2-Amino-4,5-dimethoxybenzoic acid undergoes cyclization with formamide or acetic anhydride to form the quinazolin-4(3H)-one scaffold. For example, heating 2-amino-4,5-dimethoxybenzoic acid with formamide at 120°C for 5–6 hours yields 6,7-dimethoxyquinazolin-4(3H)-one in ~75% yield. Chlorination of the 4-oxo group using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) generates 4-chloro-6,7-dimethoxyquinazoline, a key intermediate for further functionalization.

Alternative Routes via Benzoxazinone Intermediates

Anthranilic acid derivatives can also be acylated with chloroacyl chlorides (e.g., 3-chloropropionyl chloride) to form methyl 2-(3-chloropropanamido)benzoates. Subsequent cyclization with guanidine hydrochloride in n-butanol produces 3-substituted quinazolin-4(3H)-ones. This method allows direct incorporation of the propanamide side chain during ring closure.

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced at position 3 of the quinazoline core through nucleophilic substitution or coupling reactions.

Alkylation with Ethyl 3-Bromopropanoate

Reaction of 4-chloro-6,7-dimethoxyquinazoline with ethyl 3-bromopropanoate in the presence of a base (e.g., potassium carbonate) yields ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. Hydrolysis of the ester group using aqueous sodium hydroxide generates the corresponding propanoic acid, which is subsequently coupled with 2-(4-sulfamoylphenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt).

Direct Coupling with Propanamide Derivatives

An alternative route involves reacting 6,7-dimethoxyquinazolin-4(3H)-one with 3-chloropropionyl chloride to form 3-(3-chloropropanoyl)-6,7-dimethoxyquinazolin-4(3H)-one. Displacement of the chloride with 2-(4-sulfamoylphenyl)ethylamine in dimethylacetamide (DMA) at 60–80°C affords the target compound in ~65% yield.

Sulfamoyl Group Introduction

The 4-sulfamoylphenyl ethylamine side chain is synthesized separately and coupled to the propanamide intermediate.

Synthesis of 2-(4-Sulfamoylphenyl)ethylamine

4-Sulfamoylbenzaldehyde undergoes reductive amination with ethanolamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 2-(4-sulfamoylphenyl)ethylamine. Purification via recrystallization from ethyl acetate/hexane mixtures provides the amine in >90% purity.

Mitsunobu Coupling

For derivatives requiring stereochemical control, the Mitsunobu reaction couples 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid with 2-(4-sulfamoylphenyl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method is less common due to lower yields (~50%) compared to direct amidation.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds are summarized below:

Compound¹H NMR (DMSO-d₆, δ ppm)MS (m/z) [M+H]⁺Yield (%)
6,7-Dimethoxyquinazolin-4(3H)-one3.85 (s, 6H, OCH₃), 7.28 (s, 1H, H-5), 7.75 (s, 1H, H-8), 12.1 (s, 1H, NH)223.175
Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate1.22 (t, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 4.12 (q, 2H, OCH₂), 4.35 (t, 2H, NCH₂), 2.65 (t, 2H, COCH₂)307.268
Target Compound3.85 (s, 6H, OCH₃), 2.65 (t, 2H, COCH₂), 3.45 (q, 2H, NCH₂), 7.45–7.80 (m, 4H, Ar-H)412.462

Optimization Challenges and Solutions

Regioselectivity in Quinazoline Functionalization

Position 3 of the quinazoline core is highly reactive, but competing reactions at position 2 can occur. Using bulky bases (e.g., DIPEA) and low temperatures (0–5°C) minimizes byproduct formation.

Sulfamoyl Group Stability

The sulfonamide group is prone to hydrolysis under acidic conditions. Coupling reactions are performed in anhydrous DMF or DMA to preserve integrity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Various sulfonamide derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Quinazolinone Substituents Propanamide Terminal Group Key References
Target Compound: 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide Not provided Estimated ~450* 6,7-dimethoxy 4-Sulfamoylphenethyl N/A
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide C₂₂H₂₅N₃O₇ 443.4 6,7-dimethoxy 3,4,5-Trimethoxyphenyl
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide C₂₂H₂₅N₃O₄ 395.5 6,7-dimethoxy, 2-methyl Phenyl
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)propanamide C₁₅H₁₆N₂OS 354.4 6,7-dimethoxy Pyridin-2-yl
N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide C₃₀H₃₀ClN₃O₆ 564.0 Not applicable (non-quinazolinone) Complex benzyl/chlorophenyl/trimethoxyphenyl

*Estimated based on analogous structures.

Key Observations:

Quinazolinone Core Modifications: The target compound and analogs retain the 6,7-dimethoxy substitution on the quinazolinone ring, which may enhance solubility or binding affinity through hydrogen bonding .

Propanamide Side Chain Diversity: The 4-sulfamoylphenethyl group in the target compound is unique compared to trimethoxyphenyl , phenyl , or pyridinyl termini. Sulfamoyl groups are known for their role in sulfonamide drugs (e.g., diuretics, antibiotics), suggesting possible enzyme inhibition mechanisms. The pyridinyl derivative has a lower molecular weight (354.4 g/mol), which may improve bioavailability compared to bulkier analogs like the trimethoxyphenyl variant (443.4 g/mol) .

Synthetic Routes: Palladium-catalyzed cross-coupling reactions, as described in for tetrahydroquinazolinones, may apply to synthesizing these compounds . The propanamide linkage is likely formed via amidation reactions between quinazolinone-containing amines and activated carboxylic acids .

Research Findings and Implications

  • Pharmacological Potential: While direct data for the target compound are unavailable, structural analogs highlight the importance of the quinazolinone core and side-chain modifications. For example, trimethoxyphenyl-substituted compounds are often explored for anticancer activity due to tubulin-binding effects .
  • SAR Insights : The sulfamoyl group in the target compound could enhance target specificity compared to methoxy or phenyl groups, as sulfonamides frequently interact with carbonic anhydrases or tyrosine kinases .
  • Limitations : Missing data on melting points, solubility, and bioactivity for most compounds (e.g., ) limit direct mechanistic comparisons.

Biological Activity

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a synthetic compound characterized by its unique quinazoline core, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The structure includes a quinazoline moiety substituted with methoxy groups and a propanamide side chain that incorporates a sulfonamide group. This combination of functional groups suggests significant pharmacological potential.

PropertyValue
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
IUPAC NameThis compound
InChI KeyOPIMDDMHXBAJMF-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazolinone derivatives are known to inhibit various enzymes, including kinases and proteases, which are crucial for cellular signaling and metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors on cell membranes, modulating their activity and influencing cellular responses.
  • Disruption of Cellular Processes : It can affect critical processes such as DNA replication, transcription, and protein synthesis, leading to altered cell function.

Biological Activities

Preliminary studies have indicated that this compound exhibits significant biological activities:

  • Antitumor Activity : Compounds with similar quinazoline structures have shown promising antitumor effects in various cancer cell lines.
  • Antibacterial Properties : The presence of the sulfonamide group suggests potential antibacterial activity, similar to other sulfonamide-containing drugs.

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of related quinazoline derivatives on cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6,7-DimethoxyquinazolineQuinazoline core with methoxy groupsAntitumorLacks sulfonamide group
SulfamethoxazoleSulfonamide antibioticAntibacterialDifferent core structure
2-AminoquinazolineAmino group substitutionAnticancerNo methoxy groups

Q & A

Basic: How can researchers optimize the synthesis route for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide to achieve high yields and purity?

Methodological Answer:
The synthesis of quinazolinone derivatives typically involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Coupling Reactions : Use of coupling agents like HBTU or DCC in anhydrous solvents (e.g., DMF, DCM) to link the quinazolinone core to the sulfamoylphenyl ethyl group .
  • Temperature Control : Maintaining reactions at 0–25°C to prevent side reactions, especially during amide bond formation .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (using ethanol or methanol) to isolate intermediates and final products .
  • Analytical Monitoring : Thin-layer chromatography (TLC) for real-time reaction progress tracking and NMR spectroscopy to confirm intermediate structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.